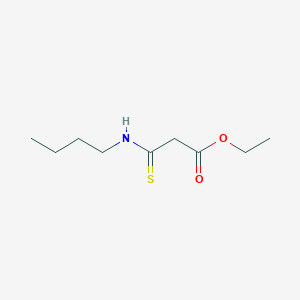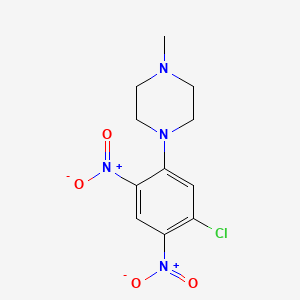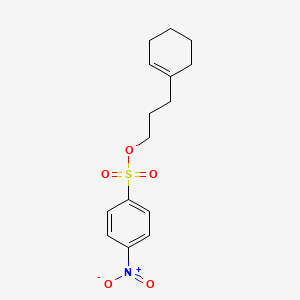![molecular formula C11H16O2S B14634461 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol CAS No. 54839-93-9](/img/structure/B14634461.png)
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is an organic compound with the molecular formula C11H16O2S It is a derivative of benzene, featuring a sulfanyl group attached to a benzene ring substituted with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-diol (resorcinol).
Sulfanyl Group Introduction: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction. This involves reacting resorcinol with 3-methylbutyl thiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification methods, such as distillation and crystallization, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various electrophiles like bromine or nitric acid, under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its hydroxyl and sulfanyl groups.
Pathways: It can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups in the para position.
Resorcinol (benzene-1,3-diol): Parent compound with hydroxyl groups in the meta position.
Uniqueness
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is unique due to the presence of the 3-methylbutyl sulfanyl group, which imparts distinct chemical properties and potential biological activities not observed in its simpler analogs.
Propriétés
Numéro CAS |
54839-93-9 |
|---|---|
Formule moléculaire |
C11H16O2S |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
5-(3-methylbutylsulfanyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2S/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8,12-13H,3-4H2,1-2H3 |
Clé InChI |
UGFPOTBEQBRAFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



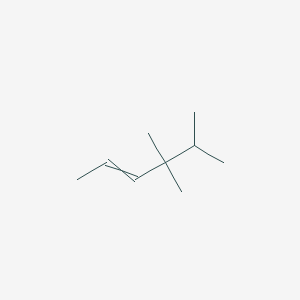
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
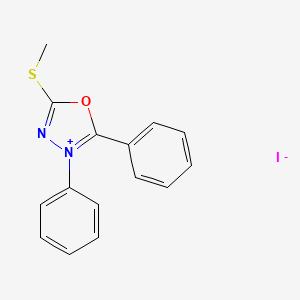


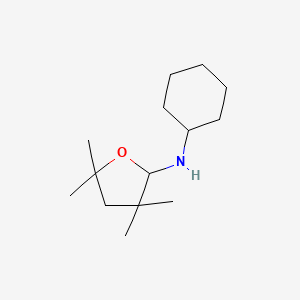
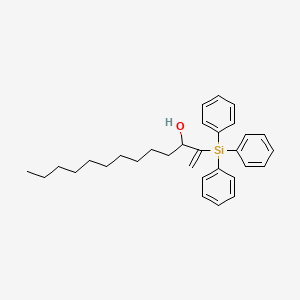
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
